N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide
Description
Cambridge ID 6186445, also known as S1704888, is a chemical compound with the molecular formula C20H26N2O5S and a molecular weight of 406.5 g/mol
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)15-6-8-16(9-7-15)22(28(5,24)25)13-20(23)21-18-11-10-17(26-3)12-19(18)27-4/h6-12,14H,13H2,1-5H3,(H,21,23) |
InChI Key |
QEDZYGLBNCRYMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Cambridge ID 6186445 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced. The major products formed from these reactions will vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Cambridge ID 6186445 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways. In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cambridge ID 6186445 involves its interaction with specific molecular targets and pathways. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic applications. Computational methods and experimental techniques, such as transcriptomics and proteomics, can be used to predict and validate the molecular targets and pathways modulated by this compound .
Comparison with Similar Compounds
Cambridge ID 6186445 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific chemical properties and applications. Some similar compounds include those with analogous molecular frameworks or those used in similar research contexts. The comparison of these compounds can provide insights into the distinct characteristics and potential advantages of Cambridge ID 6186445.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
